Fluorure d'allyle

Vue d'ensemble

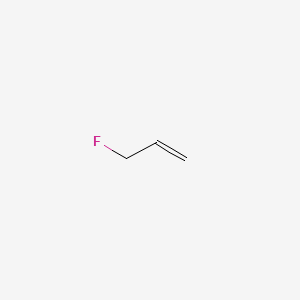

Description

3-Fluoropropene is an organic compound that is used in a variety of applications in the chemical industry. It is a colorless gas with a sweet smell and is a member of the alkyl halides family. 3-Fluoropropene is used in the production of pharmaceuticals, agrochemicals, and various other industrial applications. It is also used in the synthesis of other compounds such as 1-chloro-3-fluoropropane, 1-bromo-3-fluoropropane, and 1-iodo-3-fluoropropane. 3-Fluoropropene is a versatile compound that has a wide range of uses and applications.

Applications De Recherche Scientifique

Fonctionnalisation défluorinante

Le fluorure d'allyle joue un rôle significatif dans la fonctionnalisation défluorinante . Ce processus implique l'effet fluor distinctif des organofluorures, qui a conduit à un développement rapide dans ce domaine . Une application notable est la réaction défluorinante à quatre composants des fluorures allyliques, des amidines et du Cs2CO3 pour la synthèse pratique de carbamates amidino contenant de la pyrimidine dans des conditions sans métal de transition .

Synthèse de carbamates amidino contenant de la pyrimidine

L'élément clé de la synthèse pour réaliser le protocole tandem multi-liaisons reposait sur la fonction dirigée du groupe hydroxyle en position α et l'effet activant du substituant perfluoroalkyle dans les fluorures allyliques . De plus, le carbonate de césium a servi d'équivalent carbonyl vert pour la capture formelle de CO .

Fluoruration allylique des styrènes

Le this compound est utilisé dans la fluoruration allylique des styrènes, une classe de molécules organiques . Cette voie d'interaction démontre une efficacité remarquable pour obtenir des produits fluorés allyliques . Le mécanisme proposé pour cette transformation implique un processus séquentiel .

Synthèse de composés organofluorés

Les réactions de fluoruration allylique revêtent une importance significative dans le domaine de la synthèse de composés organofluorés . L'accent est mis spécifiquement sur la compréhension des mécanismes d'interaction lorsque les styrènes entrent en contact avec un réactif de fluoration électrophile connu sous le nom de Selectfluor .

Optimisation des conditions réactionnelles

Les connaissances acquises grâce à l'étude des réactions de fluoruration allylique fournissent des indications essentielles pour l'optimisation des conditions réactionnelles, facilitant le réglage fin des montages expérimentaux .

Conception de réactions de fluoruration allylique plus efficaces et sélectives

Le mécanisme élucidé sert de plateforme pour la conception de réactions de fluoruration allylique encore plus efficaces et sélectives . Cela contribue à l'avancement plus large de la synthèse des composés organofluorés et des domaines connexes .

Mécanisme D'action

Target of Action

Allyl fluoride, also known as 3-fluoroprop-1-ene or 3-Fluoropropene, primarily targets alkyl halides in organic compounds . The carbon-halogen bond in these compounds is polarized, making the carbon electrophilic and the halogen nucleophilic . This makes alkyl halides susceptible to nucleophilic substitution reactions, which are the primary mode of action for Allyl fluoride .

Mode of Action

Allyl fluoride interacts with its targets through a mechanism known as nucleophilic substitution . In this process, a nucleophile, an atom that is rich in electrons, donates an electron pair to an electrophile, an atom deficient in electrons . Allyl fluoride, acting as a nucleophile, attacks the electrophilic carbon in the alkyl halide . This interaction results in the formation of new bonds and the breaking of old ones .

Biochemical Pathways

The interaction of Allyl fluoride with alkyl halides affects several biochemical pathways. One of the most significant is the activation of G proteins in eukaryotic cells . G proteins play a crucial role in transmitting signals from various stimuli outside a cell to its interior . The activation of these proteins by Allyl fluoride can affect a variety of cellular processes, including cell growth, differentiation, and immune response .

Pharmacokinetics

It is known that fluorinated alkyl groups can increase potency, lipophilicity, and metabolic stability . These properties can improve the bioactivity and pharmacokinetics of compounds containing Allyl fluoride .

Result of Action

The molecular and cellular effects of Allyl fluoride’s action are diverse, depending on the specific biochemical pathways it affects. For instance, by activating G proteins, Allyl fluoride can influence various cellular responses, such as cell growth and differentiation . Additionally, the nucleophilic substitution reactions that Allyl fluoride undergoes can lead to the formation of new organic compounds .

Action Environment

The action, efficacy, and stability of Allyl fluoride can be influenced by various environmental factors. For example, the rate of nucleophilic substitution reactions involving Allyl fluoride can be affected by the solvent in which the reaction takes place . Furthermore, the presence of other functional groups in the reaction environment can also influence the reactivity and selectivity of Allyl fluoride .

Analyse Biochimique

Biochemical Properties

3-Fluoropropene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, 3-Fluoropropene can act as a substrate for certain enzymes, leading to the formation of specific reaction products. The nature of these interactions often involves the formation of covalent bonds between the fluorine atom and active sites of enzymes, which can result in enzyme inhibition or activation depending on the specific enzyme involved .

Cellular Effects

The effects of 3-Fluoropropene on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Fluoropropene can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, 3-Fluoropropene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of 3-Fluoropropene to specific biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3-Fluoropropene can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to alterations in the transcriptional activity of specific genes, thereby influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoropropene have been observed to change over time. The stability and degradation of 3-Fluoropropene are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoropropene can undergo degradation over time, leading to the formation of various degradation products. These products can have different biochemical properties and effects on cellular function compared to the parent compound .

Dosage Effects in Animal Models

The effects of 3-Fluoropropene vary with different dosages in animal models. At low doses, 3-Fluoropropene may exhibit minimal or no toxic effects, while at higher doses, it can induce significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, high doses of 3-Fluoropropene can lead to toxicity, manifesting as adverse effects on various organs and tissues .

Metabolic Pathways

3-Fluoropropene is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels within cells. For instance, 3-Fluoropropene can be metabolized by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of 3-Fluoropropene can also affect the activity of other metabolic pathways by modulating the levels of key metabolites .

Transport and Distribution

The transport and distribution of 3-Fluoropropene within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 3-Fluoropropene across cellular membranes and its localization within specific cellular compartments. The distribution of 3-Fluoropropene can influence its biochemical activity and interactions with other biomolecules. Additionally, the accumulation of 3-Fluoropropene in certain tissues can have implications for its overall biological effects .

Propriétés

IUPAC Name |

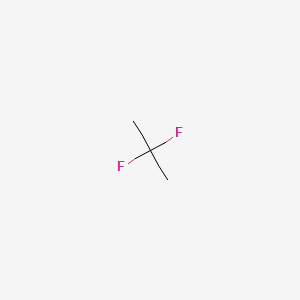

3-fluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F/c1-2-3-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMKXHXKNIOBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231374 | |

| Record name | 3-Fluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

818-92-8 | |

| Record name | Allyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8N8C77QY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of allyl fluoride?

A1: Allyl fluoride, also known as 3-fluoropropene, has the molecular formula C3H5F and a molecular weight of 60.07 g/mol.

Q2: Is there any spectroscopic data available for allyl fluoride?

A2: Yes, various spectroscopic studies have been conducted on allyl fluoride. Researchers have investigated its infrared (IR) [, , , , , , , ], Raman [, , ], microwave [, , , ], and electron paramagnetic resonance (EPR) [] spectra. These studies provide valuable insights into its structure, bonding, and conformational properties.

Q3: What are the key structural features of allyl fluoride revealed by these spectroscopic studies?

A3: Spectroscopic analysis confirms the presence of a C=C double bond and a C-F single bond in the molecule [, , ]. Additionally, these studies reveal that allyl fluoride exists as two different conformers, cis and gauche, arising from the rotation around the C-C single bond [, , , , , , , ]. The cis conformer, where the fluorine atom is closer to the double bond, is found to be more stable than the gauche conformer [, , , , , ].

Q4: What is the energy difference between the cis and gauche conformers of allyl fluoride?

A4: Experimental studies using various techniques, including IR, Raman, and microwave spectroscopy, have determined the enthalpy difference between the cis and gauche conformers to range from 58 to 263 cm-1, depending on the method and phase [, , , , ].

Q5: Can computational chemistry accurately predict this energy difference?

A5: While initial ab initio calculations struggled to accurately predict the relative stability of the two conformers [], higher-level calculations using larger basis sets and considering electron correlation have successfully reproduced the experimental trend, showing the cis conformer to be more stable [, ].

Q6: What factors contribute to the higher stability of the cis conformer?

A6: The higher stability of the cis conformer is attributed to a combination of factors, including steric interactions and electronic effects [, ]. Computational studies, particularly natural bond orbital (NBO) analysis, suggest that C2-C3 vicinal hyperconjugation plays a significant role in stabilizing the cis conformer [].

Q7: How does allyl fluoride react in the presence of a radical initiator?

A7: Allyl fluoride can be polymerized with various monomers like vinyl chloride and vinyl acetate using free radical initiators []. This polymerization behavior resembles that of propylene, suggesting the involvement of the allylic group in the polymerization process.

Q8: Are there any catalytic applications of allyl fluoride?

A8: Recent research highlights the potential of allyl fluoride as a versatile building block in organic synthesis, particularly in transition-metal-catalyzed reactions [, , , , ]. The unique reactivity of the allylic C-F bond, activated by silicon or palladium catalysts, allows for the development of innovative transformations.

Q9: Can you provide specific examples of these catalytic applications?

A9: Allyl fluorides have been successfully employed in enantioselective allylic trifluoromethylation reactions using palladium catalysts and chiral ligands [, ]. They also serve as efficient substrates in regio- and stereoretentive fluorination reactions catalyzed by iridium complexes [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.